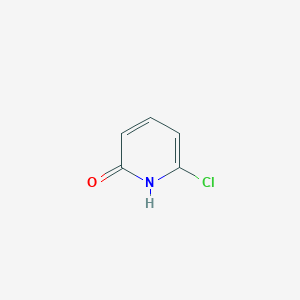

6-Chloropyridin-2-ol

Descripción

Contextualization within Pyridine (B92270) Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. guidechem.comontosight.ai These compounds are noted for their biological activities, which include antibacterial, antifungal, and anticancer properties. ontosight.ai 6-Chloropyridin-2-ol, as a substituted pyridine, is an integral part of this chemical family. Its reactivity is influenced by the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of both a chlorine atom and a hydroxyl group on the ring allows for a variety of chemical modifications. guidechem.comontosight.ai

It's important to note that this compound can exist in equilibrium with its tautomeric form, 6-chloro-2(1H)-pyridinone. nih.gov This tautomerism is a key aspect of its chemistry and influences its reactivity in different chemical environments.

Significance of this compound as a Research Target

The significance of this compound in research stems from its dual role as a key intermediate and a foundational building block for the synthesis of more elaborate molecules. guidechem.com Its utility is demonstrated in various fields, from pharmaceuticals to materials science.

As an intermediate, this compound is a crucial component in multi-step synthetic sequences. guidechem.com Its functional groups can be selectively manipulated to introduce new functionalities or to facilitate ring-forming reactions. For instance, it is used in the synthesis of other pyridine derivatives, which are then employed in the production of dyes, pharmaceuticals, and agrochemicals. guidechem.com The chlorine atom, for example, can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. smolecule.com

Research has shown its use in the synthesis of complex organometallic compounds. For example, it reacts with certain osmium compounds to form new complexes, a process that has been studied to understand their electrochemical and spectroscopic properties. chemicalbook.com

Beyond its role as a transient intermediate, this compound serves as a fundamental building block for constructing more complex molecular architectures. guidechem.comsmolecule.com Its inherent structure is incorporated into the final product, providing a core scaffold that can be further elaborated. This is particularly valuable in the development of new pharmaceutical agents and agrochemicals, where the pyridine ring often imparts desired biological activity. ontosight.ai

For example, derivatives of this compound are used in the creation of compounds studied for enzyme inhibition and receptor binding, which are critical areas of drug discovery. smolecule.com It has also been used as a starting material in the synthesis of ligands for creating tetranuclear rhodium and iridium complexes, highlighting its utility in inorganic and organometallic chemistry. csic.es The synthesis of (E)-2-((6-chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene)acetohydrazide, a hydrazone derivative, further illustrates its role as a foundational piece in constructing larger, functional molecules. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNNBQDAAGDAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022268 | |

| Record name | 6-Chloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16879-02-0, 73018-09-4 | |

| Record name | 6-Chloro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16879-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016879020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-hydroxypyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Strategies

Established Synthetic Routes to 6-Chloropyridin-2-ol

The traditional synthesis of this compound relies on the principles of nucleophilic aromatic substitution, a cornerstone of heterocyclic chemistry.

Reaction of 2,6-Dichloropyridine (B45657) with Sodium Hydroxide (B78521)

A primary and established method for the industrial production of this compound involves the selective hydrolysis of 2,6-dichloropyridine. In this reaction, 2,6-dichloropyridine is treated with a basic substance, such as sodium hydroxide (NaOH), to substitute one of the chlorine atoms with a hydroxyl group. google.com

The reaction is typically a condensation process carried out in the presence of an alkaline substance. google.com The choice of base can include various alkali metal or alkaline earth metal hydroxides, carbonates, or bicarbonates, with sodium hydroxide being a preferred option. google.com This process is designed to enhance the reactivity for chlorination on the pyridine (B92270) ring and to control the position of the substitution, yielding the sodium salt of this compound (sodium 6-chloropyridin-2-olate) as an intermediate. google.com The reaction temperature is a critical parameter and is generally maintained between 0°C and 150°C, with a preferred range of 40-80°C. google.com Subsequent neutralization of the resulting phenolate (B1203915) salt yields the final product, this compound.

Advanced Synthetic Approaches for Derivatives and Analogs

To improve efficiency, selectivity, and environmental footprint, researchers have explored advanced synthetic methods, including the use of ultrasound and biocatalysis for preparing derivatives and analogs of this compound.

Ultrasound-Based Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient tool for organic synthesis. This technique has been successfully applied to the synthesis of derivatives of this compound, offering advantages such as reduced reaction times and high yields at room temperature. mdpi.comnih.gov

A notable example is the synthesis of novel pyridine-based hydrazone derivatives. mdpi.comnih.gov This multi-step protocol begins with the esterification of the starting material, this compound. nih.gov The resulting ester is then converted to a hydrazide intermediate. nih.gov In the final and crucial step, this hydrazide is reacted with substituted benzaldehydes in an ultrasonic bath at room temperature. nih.gov This ultrasound-assisted condensation is remarkably rapid, achieving completion in just 5 to 10 minutes and affording the target hydrazone derivatives in excellent yields. nih.govgoogleapis.com The use of ultrasound accelerates the reaction, providing a greener and safer alternative to conventional heating methods. mdpi.com

Biocatalytic Synthesis and Oxyfunctionalization

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for the functionalization of pyridine rings. dntb.gov.ua Whole-cell biotransformations, in particular, have proven effective for the synthesis of hydroxylated pyridine derivatives. dntb.gov.uanih.gov

The bacterium Burkholderia sp. MAK1, which is capable of utilizing pyridin-2-ol as its sole source of carbon and energy, has been identified as a potent whole-cell biocatalyst. dntb.gov.uanih.gov This microorganism can efficiently convert a range of pyridin-2-ols and pyridin-2-amines into their hydroxylated derivatives. dntb.gov.uaresearchgate.net The biotransformations are typically carried out using induced cells suspended in a buffer, often supplemented with a carbon source like glucose, at a controlled temperature, with 30°C being optimal for many transformations. researchgate.netresearchgate.net The induction of the necessary enzymes in Burkholderia sp. MAK1 is specifically triggered by the presence of pyridin-2-ol.

A key advantage of using Burkholderia sp. MAK1 is its high regioselectivity. The biocatalyst predominantly hydroxylates the pyridine ring at the 5-position, yielding various pyridin-5-ols from the corresponding pyridin-2-ol or pyridin-2-amine substrates. dntb.gov.uaresearchgate.net This regioselectivity is a significant feature, as chemical hydroxylation methods often result in mixtures of isomers that are difficult to separate. dntb.gov.ua

The substrate scope for this biocatalyst is broad. For instance, it can hydroxylate pyridin-2-amines substituted at the fourth position with groups like methyl (CH₃), chloro (Cl), or fluoro (F). researchgate.net However, the nature and position of the substituent can influence the reaction's success. While many substituted pyridin-2-ols are consumed, some, like those with carboxyl or methoxy (B1213986) groups at position 3, are not hydroxylated by the cells. researchgate.net In some cases, if the sixth position of the pyridin-2-ol is occupied by a small, uncharged group, cleavage of the pyridine ring may occur following the hydroxylation event. researchgate.net

Table 1: Biotransformation of Various Pyridine Derivatives by Burkholderia sp. MAK1

| Substrate | Product | Position of Hydroxylation | Conversion Yield |

| Pyridin-2-amine | 2-Aminopyridin-5-ol | 5 | High |

| 4-Chloropyridin-2-amine | 6-Amino-4-chloro-pyridin-3-ol | 5 (equivalent to 3-ol) | ~97% (at 30°C after 6h) |

| Pyridin-2-ols | 5-Hydroxypyridin-2-ols | 5 | Variable |

| Pyridine | Pyridine-N-oxide | N-oxidation | - |

| Pyrazine | Pyrazine-N-oxide | N-oxidation | - |

Data compiled from studies on the oxyfunctionalization capabilities of Burkholderia sp. MAK1. dntb.gov.uaresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound derivatives is exemplified by the use of ultrasound-based synthesis at room temperature. mdpi.comsciprofiles.com This method is considered greener and safer than many traditional synthetic routes. mdpi.comsciprofiles.com Key principles of green chemistry, such as maximizing atom economy and designing for energy efficiency by conducting reactions at ambient temperature and pressure, are central to these modern synthetic strategies. acs.org The use of alternative energy sources like ultrasound and the adoption of benign solvents such as water are also crucial aspects of making the synthesis of heterocyclic compounds more environmentally friendly. scribd.comsemanticscholar.orgmdpi.com

Synthesis of this compound Derivatives and Precursors

This compound serves as a key starting material for a range of more complex molecules.

Hydrazones derived from this compound are of significant interest. mdpi.comresearchgate.net These compounds are often synthesized through condensation reactions. asianpubs.org

A notable example is the synthesis of (E)-2-((6-chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene)acetohydrazide (HBPAH). mdpi.com This pyridine-based halogenated hydrazone was synthesized with a high yield of 85% using a sonochemical approach at room temperature. mdpi.com The process involves mixing ethanolic solutions of 2-((6'-chloroazin-2'-yl)oxy-aceto-hydrazide) and salicylaldehyde, followed by sonication for 5 to 10 minutes. mdpi.com The resulting precipitate is then filtered and recrystallized from ethanol. mdpi.com The structure of HBPAH has been confirmed by NMR spectroscopy and single-crystal X-ray diffraction (SC-XRD) analysis. mdpi.com

Table 1: Synthesis and Characterization of HBPAH

| Parameter | Details | Reference |

| Synthesis Method | Sonochemical fabrication at room temperature | mdpi.com |

| Reactants | 2-((6'-chloroazin-2'-yl)oxy-aceto-hydrazide), Salicylaldehyde | mdpi.com |

| Solvent | Ethanol | mdpi.com |

| Yield | 85% | mdpi.com |

| Characterization | NMR spectroscopy, SC-XRD analysis | mdpi.com |

Derivatives of 6-chloro-pyridin-2-yl-amine are synthesized using 2-amino-6-chloropyridine (B103851) as the starting material. researchgate.netnanoient.orgresearchgate.net These synthetic routes often involve coupling reactions with various reagents to introduce different functional groups onto the pyridine ring. For instance, N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is synthesized by coupling 6-chloropyridin-2-amine with dimethylaminoethylamine derivatives. Reaction conditions such as temperature (typically 80–120°C) and solvent choice (e.g., THF or DMF) are optimized to improve the yield. Whole-cell biocatalysis using Burkholderia sp. MAK1 has also been explored for the oxyfunctionalization of 6-chloropyridin-2-amine, yielding 6-amino-2-chloropyridin-3-ol (B12099437) with a conversion rate of 89%. nih.gov

Pyridine quinone methide precursors (QMPs) are another important class of compounds synthesized from this compound derivatives. osu.edu These precursors can generate highly reactive quinone methides through an elimination reaction. osu.edu

The synthesis of these precursors can involve nucleophilic aromatic substitution reactions. osu.edu For example, a chloro-substituted pyridine can be converted to a hydroxy derivative by treatment with hydrochloric acid, where water acts as the nucleophile. osu.edu The pyridine is first protonated, followed by the nucleophilic addition of water and subsequent elimination of chloride to re-establish aromaticity. osu.edu

Synthesis of Pyridine Quinone Methide Precursors (QMPs)

Reductive Amination Reactions

For instance, related compounds like 2-amino-6-chloronicotinaldehyde, which possess a pyridine ring with a chlorine atom and an aldehyde group, are known to be reactive in reductive aminations vulcanchem.com. The general mechanism involves the nucleophilic attack of an amine on the carbonyl group, followed by dehydration to form a Schiff base. This intermediate is then reduced, often using hydride reagents like sodium borohydride, to yield the final amine product. In the context of derivatives of this compound, this would provide a pathway to various aminomethyl-substituted pyridine compounds.

Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, resulting in an aminoalkylated product known as a Mannich base byjus.com. The reaction begins with the formation of an iminium ion from the amine and formaldehyde byjus.com. This electrophilic iminium ion then reacts with a nucleophilic carbon atom of a compound containing an acidic proton byjus.com.

While direct examples of this compound participating as the active hydrogen component in a Mannich reaction are not extensively documented in readily accessible literature, its structural analog, 2-hydroxypyridine, can undergo this reaction. The acidic proton on the pyridine ring can be susceptible to electrophilic substitution by the iminium ion. For example, Mannich reactions have been successfully performed on 2-hydroxypyrazine, a related heterocyclic compound, though purification of the polar products can be challenging osu.edu. Similarly, modified Mannich reactions using 8-hydroxyquinoline (B1678124) derivatives have been reported, highlighting the utility of this reaction for functionalizing hydroxylated nitrogen heterocyles researchgate.net. Based on these precedents, it is conceivable that this compound could be employed in Mannich reactions to introduce aminomethyl groups onto the pyridine ring, leading to a variety of functionalized derivatives.

Synthesis of Pyridinyloxy-Substituted Imidazo[2,1-b]Current time information in Bangalore, IN.scientificlabs.co.ukthiazine Derivatives

A significant application of this compound and its derivatives is in the synthesis of complex heterocyclic structures with potential pharmacological activity. One such class of compounds is the pyridinyloxy-substituted imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazines. Research has demonstrated a synthetic route to these molecules through the reaction of 3-hydroxyimidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazines with substituted 2-chloropyridines biointerfaceresearch.comresearchgate.net.

The reaction proceeds via a selective nucleophilic substitution at the C-2 position of the pyridine ring biointerfaceresearch.com. In this process, the hydroxyl group of the imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine, typically activated by a base such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF), acts as a nucleophile, displacing the chlorine atom on the 2-chloropyridine (B119429) derivative vulcanchem.combiointerfaceresearch.com. This method has been used to synthesize a series of 6-[(pyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazines and their benzo-annulated analogs with yields ranging from 53-74% biointerfaceresearch.com.

For example, the reaction of 3-hydroxy-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine with 2,5-dichloropyridine (B42133) (a derivative of this compound) in the presence of NaH in DMF at room temperature for 24 hours yields 6-[(5-chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine vulcanchem.com.

Table 1: Synthesis of Pyridinyloxy-Substituted Imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine Derivatives

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Hydroxy-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine | 2,5-Dichloropyridine | NaH, DMF, room temp, 24h | 6-[(5-Chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine | 55 | vulcanchem.com |

| 3-Hydroxy-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine | 2,3,5-Trichloropyridine | NaH, DMF, room temp, 24h | 6-[(3,5-Dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine | 62 | vulcanchem.com |

| 3-Hydroxy-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine | 2,5-Dichloropyridine | NaH, DMF, room temp, 24h | 6-[(5-Chloropyridin-2-yl)oxy]-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.scientificlabs.co.ukthiazine | 58 | biointerfaceresearch.com |

Complex Formation Reactions

The pyridinolate ligand, derived from this compound (often referred to as 6-chloro-2-hydroxypyridine in this context, with the deprotonated form being 6-chloro-2-hydroxypyridinate or 'chp'), is utilized in coordination chemistry to form metal-metal bonded complexes.

A notable example is the synthesis of the diosmium complex, Os₂(Cl)(chp)₄. This complex is synthesized from the reaction of 6-chloro-2-hydroxypyridine with a tetra-µ-acetatodiosmium dichloride precursor, Os₂(O₂CCH₃)₄Cl₂. The reaction is a melt reaction, carried out at elevated temperatures thermofisher.comfishersci.fichemicalbook.comsigmaaldrich.com.

The synthesis involves heating a mixture of Os₂(O₂CCH₃)₄Cl₂ and an excess of 6-chloro-2-hydroxypyridine at approximately 145°C thermofisher.comfishersci.fichemicalbook.comsigmaaldrich.com. This process leads to the formation of two products: Os₂Cl₄(chp) and the target complex Os₂Cl(chp)₄ thermofisher.comfishersci.fichemicalbook.com. The study of this complex has included investigations into its synthesis, electrochemistry, spectroscopic properties, and X-ray crystal structure thermofisher.comfishersci.fichemicalbook.comsigmaaldrich.com.

Table 2: Synthesis of the Os₂(Cl)(chp)₄ Complex

| Reactants | Reaction Type | Temperature (°C) | Products | Reference |

| Os₂(O₂CCH₃)₄Cl₂ and 6-chloro-2-hydroxypyridine | Melt Reaction | 145 | Os₂Cl₄(chp) and Os₂Cl(chp)₄ | thermofisher.comfishersci.fichemicalbook.comsigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations

Tautomerism and Isomeric Forms

The tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms is a critical aspect of the chemistry of 2-hydroxypyridine derivatives. In the case of 6-Chloropyridin-2-ol, this equilibrium is significantly influenced by the position of the chlorine substituent.

Research conducted in the gas phase has shown that the lactim syn-periplanar tautomer (OHs) is the predominant species for 6-chloro-2-hydroxypyridine over the lactam form (C=O). nih.gov The presence of the chlorine atom at the 6-position strongly stabilizes this OHs tautomer. nih.gov Synchrotron-based studies have confirmed that for 6-substituted compounds, the lactim tautomer is dominant in the gas phase. rsc.org This preference is in contrast to derivatives where the chlorine is at the 3 or 4-position, which show a more significant population of the C=O form. nih.gov

The equilibrium between these two tautomeric forms is sensitive to the solvent environment. wuxibiology.com While gas-phase studies indicate a preference for the lactim form, the more polar pyridone tautomer is often better stabilized in high-polarity solvents. wuxibiology.com For the parent compound, 2-hydroxypyridine, the equilibrium can be shifted, but for this compound, the lactim form remains significantly stable.

| Compound | Phase | Dominant Tautomer | Reference |

|---|---|---|---|

| 6-Chloro-2-hydroxypyridine | Gas Phase | Lactim (OHs form) | nih.govrsc.org |

| 3-Chloro-2-hydroxypyridine | Gas Phase | Significant population of Lactam (C=O form) | nih.gov |

| 4-Chloro-2-hydroxypyridine | Gas Phase | Significant population of Lactam (C=O form) | nih.gov |

| 5-Chloro-2-hydroxypyridine | Gas Phase | Lactim (OHs form) | nih.govrsc.org |

Reaction Mechanisms

This compound is recognized as a key intermediate in the degradation of more complex chlorinated pyridines, such as the pesticide metabolite 3,5,6-trichloro-2-pyridinol (TCP). researchgate.net Its subsequent transformation involves several mechanistic pathways.

In the microbial degradation of TCP, one of the proposed pathways involves the formation of this compound. researchgate.net This intermediate can then undergo further degradation. The hydrolytic-oxidative dechlorination pathway is a key mechanism where the chlorine atom is removed from the pyridine (B92270) ring. This process is often initiated by monooxygenase enzymes, which catalyze the hydroxylation of the aromatic ring, leading to the eventual cleavage of the C-Cl bond. This enzymatic action transforms the chlorinated pyridine into a less toxic, more biodegradable compound.

Alongside dechlorination, denitrification pathways may also be involved in the breakdown of this compound in biological systems. researchgate.net This pathway involves the cleavage of the pyridine ring itself. Following the initial steps of degradation, enzymes catalyze the opening of the heterocyclic ring, releasing the nitrogen atom and breaking down the carbon skeleton into smaller organic acids, such as succinic acid, which can then enter central metabolic cycles. nih.gov

Interactions and Transformations in Biological Systems

The environmental fate of this compound is largely determined by microbial activity. Certain microorganisms have demonstrated the ability to use this compound as a source of carbon and energy.

The bacterium Micrococcus luteus ML has been identified as capable of degrading this compound when provided as a sole carbon and energy source. researchgate.net This strain is also capable of breaking down the more complex compound 3,5,6-trichloro-2-pyridinol (TCP), with this compound being an intermediate in the process. researchgate.net The degradation pathway in Micrococcus luteus ML is proposed to involve both hydrolytic-oxidative dechlorination and denitrification steps. researchgate.net This metabolic versatility allows the organism to break down the chlorinated pyridine structure into harmless metabolic products.

| Microorganism | Substrate | Proposed Degradation Pathways | Reference |

|---|---|---|---|

| Micrococcus luteus ML | This compound | Hydrolytic-Oxidative Dechlorination, Denitrification | researchgate.net |

| Micrococcus luteus ML | 3,5,6-trichloro-2-pyridinol (TCP) | Hydrolytic-Oxidative Dechlorination, Denitrification | researchgate.net |

Microbial Degradation Pathways

Catalytic Applications and Ligand Chemistry

While direct, extensive research on the catalytic applications of this compound is not widely documented, its structural features as a substituted pyridine make it a compound of interest in the field of catalysis, particularly in the design of ligands for metal-catalyzed reactions.

Pyridine-Based Ligands in Metal-Catalyzed Reactions

Pyridine and its derivatives are fundamental building blocks for ligands in coordination chemistry and homogeneous catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable metal complexes. The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents on the ring.

This compound, also known as 6-chloro-2-hydroxypyridine, can act as a versatile ligand. The presence of the chloro and hydroxyl groups can influence the electron density at the nitrogen atom and, consequently, the coordination properties of the ligand. For instance, 6-chloro-2-hydroxypyridine has been used in the synthesis of a diosmium complex, Os₂Cl(chp)₄, where 'chp' represents the 6-chloro-2-hydroxypyridinate anion. This demonstrates its capability to act as a ligand in organometallic synthesis.

Directed C-H Hydroxylation with Molecular Oxygen

Directed C-H hydroxylation is a powerful strategy in organic synthesis that allows for the selective introduction of a hydroxyl group at a specific carbon-hydrogen bond. This is often achieved using a directing group that positions a metal catalyst in proximity to the target C-H bond. Pyridine-containing molecules are frequently employed as directing groups.

While there is no specific literature detailing the use of this compound as a ligand in directed C-H hydroxylation with molecular oxygen, the pyridone motif, which is in tautomeric equilibrium with the hydroxypyridine form, has been identified as an efficient ligand for the cleavage of C-H bonds. A bidentate pyridine-pyridone ligand has been designed for a Palladium(II) catalyst that facilitates C-H activation and subsequent oxygen activation. This suggests that a ligand system incorporating the this compound scaffold could potentially be developed for such transformations.

Palladium-Catalyzed Dehydrogenation Reactions

Palladium-catalyzed dehydrogenation reactions are important for the synthesis of unsaturated compounds, such as the conversion of cyclohexanones to phenols. These reactions often require a ligand to stabilize the palladium catalyst and modulate its reactivity. Pyridine-based ligands can play a significant role in these catalytic cycles.

Although direct application of this compound in palladium-catalyzed dehydrogenation is not explicitly reported, its ability to coordinate to metal centers suggests its potential as a ligand in such systems. The electronic properties imparted by the chloro and hydroxyl substituents could influence the efficacy of the palladium catalyst in the dehydrogenation process. Further research would be necessary to explore the potential of this compound and its derivatives as ligands in this class of reactions.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local electronic environment of hydrogen and carbon atoms within the molecule, confirming its structural integrity.

The ¹H NMR spectrum of 6-Chloropyridin-2-ol is expected to display distinct signals corresponding to the three non-equivalent aromatic protons on the pyridine (B92270) ring, in addition to a signal for the N-H or O-H proton, depending on tautomeric form and solvent conditions. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the electronegativity of the nitrogen and oxygen atoms. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing information on the connectivity of the molecule.

While the compound has been characterized by ¹H NMR, specific experimental data for chemical shifts and coupling constants are not consistently reported in publicly accessible literature, precluding the population of a detailed data table at this time.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| N-H/O-H | Data not available | Data not available | Data not available |

Solvent and frequency not specified as data is unavailable.

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit five distinct signals, one for each of the carbon atoms in the pyridine ring. The chemical shifts of these carbons are indicative of their electronic environment. The carbon atom bonded to the chlorine (C-6) and the carbon bonded to the oxygen (C-2) are expected to appear at significantly different chemical shifts compared to the other carbons due to the direct attachment of electronegative atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Solvent and frequency not specified as data is unavailable.

X-ray Crystallography

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of this compound in the solid state, revealing key details about its molecular geometry and intermolecular associations.

A detailed structural analysis of this compound was performed using single-crystal X-ray diffraction on a 1:1 intermolecular complex formed with 2-pyridone. iucr.org This study confirmed that in the crystalline state, the this compound molecule exists in the enol (hydroxypyridine) tautomeric form. iucr.org

The 1:1 co-crystal of this compound and 2-pyridone was found to crystallize in the monoclinic system with the space group C2/c. iucr.org The unit cell contains eight formula units of the complex. iucr.org

Table 3: Crystallographic Data for the this compound : 2-Pyridone Co-crystal

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

| a (Å) | 10.012 | iucr.org |

| b (Å) | 10.999 | iucr.org |

| c (Å) | 19.840 | iucr.org |

| β (°) | 105.74 | iucr.org |

The crystal structure of the complex is stabilized by a network of intermolecular hydrogen bonds. The this compound and 2-pyridone molecules are linked together to form distinct dimers. iucr.org These dimers are formed through a pair of hydrogen bonds: an O-H···O bond with a length of 2.57 Å and an N-H···N bond with a length of 2.90 Å. iucr.org This specific arrangement creates a stable, centrosymmetric hydrogen-bonded ring motif. Notably, there are no hydrogen bonds observed between these individual dimer units, which then pack in the crystal lattice. iucr.org

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of this compound. The presence of a chlorine atom imparts a distinctive isotopic signature that is readily identifiable.

Liquid chromatography-mass spectrometry (LC-MS) is a highly effective method for the separation and identification of this compound within complex mixtures. This technique has been utilized in environmental science to identify this compound as a metabolite in the microbial degradation pathways of more highly chlorinated pyridinols, such as 3,5,6-trichloro-2-pyridinol. researchgate.net The chromatographic step separates the target analyte from other components, after which the mass spectrometer provides high-specificity detection.

In LC-MS analysis, the compound's molecular formula, C₅H₄ClNO, dictates the expected mass-to-charge ratios (m/z) for its molecular ions. The presence of the stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, results in a characteristic isotopic pattern for all chlorine-containing ions, with two peaks separated by approximately 2 Da and a relative intensity ratio of about 3:1.

Table 1: Predicted Molecular Ions for this compound in LC-MS

| Ion Species | Formula | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Notes |

| Protonated Molecule ([M+H]⁺) | [C₅H₅ClNO]⁺ | 130.0058 | 132.0028 | Commonly observed in positive ion mode ESI. |

| Sodium Adduct ([M+Na]⁺) | [C₅H₄ClNNaO]⁺ | 151.9877 | 153.9848 | Often observed in ESI, especially with sodium salts present in the mobile phase. |

| Deprotonated Molecule ([M-H]⁻) | [C₅H₃ClNO]⁻ | 127.9908 | 129.9879 | Commonly observed in negative ion mode ESI. |

Electrospray ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry for the analysis of polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. ub.edursc.org In positive-ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺.

Collision-induced dissociation (CID) can be employed in tandem mass spectrometry (MS/MS) to induce fragmentation of the precursor ion ([M+H]⁺). The resulting product ions provide structural information. While specific experimental ESI-MS/MS data for this compound is not widely published, logical fragmentation pathways can be proposed based on its structure. Common fragmentation reactions for similar heterocyclic compounds include the loss of small neutral molecules. researchgate.net For this compound, this could involve the elimination of hydrogen chloride (HCl) or, from its pyridinone tautomer, the loss of carbon monoxide (CO).

Table 2: Plausible ESI-MS/MS Fragmentations for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z for ³⁵Cl) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z for ³⁵Cl) |

| 130.0 | CO | [C₄H₅ClN]⁺ | 102.0 |

| 130.0 | HCl | [C₅H₄NO]⁺ | 94.0 |

| 130.0 | Cl | [C₅H₅NO]⁺ | 95.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. For this compound, IR spectroscopy is essential for studying the tautomeric equilibrium between the hydroxy (-ol) and pyridinone (-one) forms, as each possesses distinct vibrational signatures.

Fourier-transform infrared (FTIR) spectroscopy data for this compound has been recorded using the KBr wafer technique. nih.gov This method involves dispersing the solid sample within a potassium bromide matrix, which is transparent to IR radiation. The resulting spectrum reveals key functional groups. The presence of a broad absorption band in the 3400-2500 cm⁻¹ region is indicative of O-H and N-H stretching vibrations, often broadened by hydrogen bonding in the solid state. A strong absorption band around 1650 cm⁻¹ would suggest a significant presence of the pyridinone tautomer, corresponding to the C=O stretching vibration.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxy form) | Stretch | ~3400 - 3200 (broad) | Indicates the presence of the hydroxypyridine tautomer. |

| N-H (pyridinone form) | Stretch | ~3100 - 3000 (broad) | Indicates the presence of the pyridinone tautomer. |

| C-H (aromatic) | Stretch | ~3100 - 3000 | Aromatic ring C-H bonds. |

| C=O (pyridinone form) | Stretch | ~1680 - 1640 | A strong indicator for the pyridinone tautomer. |

| C=C / C=N (aromatic ring) | Stretch | ~1600 - 1450 | Vibrations characteristic of the pyridinoid ring system. |

| C-Cl | Stretch | ~800 - 600 | Carbon-chlorine bond vibration. |

Attenuated Total Reflectance (ATR) is an IR sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. nih.gov Unlike transmission methods, ATR measures the changes that occur in an internally reflected IR beam when it comes into contact with a sample. The resulting spectrum is comparable to a traditional transmission spectrum. ATR-IR spectra of this compound have been sourced from Aldrich, providing a convenient method for obtaining its infrared vibrational data. nih.gov

Vapor phase IR spectroscopy involves analyzing the sample in the gaseous state. nih.gov This technique provides information about the molecule in an isolated state, free from the intermolecular interactions, such as hydrogen bonding, that are present in the solid or liquid phase. Consequently, vapor phase spectra typically exhibit sharper absorption bands compared to condensed phase spectra. For this compound, this would allow for a clearer distinction between the O-H and N-H stretching vibrations, which are often convoluted in the solid state. Vapor phase IR spectra for this compound have been recorded using a DIGILAB FTS-14 instrument. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. nsf.gov This approach is used to investigate and confirm the structural and electronic properties of molecules. acs.org In the study of various hydrazone derivatives incorporating the 6-chloropyridin-2-ol moiety, calculations are frequently performed using the B3LYP functional combined with basis sets such as 6-311G(d,p) or 6-311+G(d,p). acs.orgmdpi.comresearchgate.net These theoretical calculations have shown excellent agreement with experimental results, particularly those from single-crystal X-ray diffraction (SC-XRD). acs.orgresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable, lowest-energy three-dimensional structure of a molecule. nsf.gov For several hydrazone derivatives of this compound, molecular geometries have been optimized using DFT methods, often starting from crystallographic information files (CIF) obtained from SC-XRD experiments. mdpi.comsemanticscholar.org The comparison between the theoretically calculated bond lengths and angles and the experimental data from X-ray diffraction reveals a strong correlation, validating the chosen level of theory. acs.orgresearchgate.net For example, in studies of compounds like (E)-2-((6-chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene)acetohydrazide (HBPAH), the planarity of the this compound group within the larger molecule was confirmed through these calculations. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. mdpi-res.comresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability, kinetic stability, and optical properties. mdpi.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. acs.org In studies of various hydrazone derivatives containing the this compound scaffold, the HOMO and LUMO energies were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311G(d,p) level. mdpi.comresearchgate.net For instance, in the derivative HBPAH, the HOMO was found to be distributed over the this compound portion and the linked acetohydrazide group, while the LUMO was located on the other parts of the molecule. mdpi.com The energy gap helps in determining global reactivity descriptors like chemical hardness, softness, and electronegativity. mdpi.comresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-2-((6-chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene) acetohydrazide (HBPAH) | -5.6 | -1.966 | 3.634 | mdpi.commdpi-res.com |

| A 1,2,4-triazolo[4,3-a]pyridine derivative | - | - | 4.318 | mdpi.com |

| A second 1,2,4-triazolo[4,3-a]pyridine derivative | - | - | 3.705 | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of varying electron potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com In analyses of this compound derivatives, MEP maps calculated at the B3LYP/6-311G(d,p) level show the expected negative potential around electronegative atoms like oxygen and nitrogen, identifying them as sites for electrophilic interaction. mdpi.comresearchgate.net Conversely, hydrogen atoms typically show positive potential. mdpi-res.com This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Natural Population Analysis (NPA) is employed to calculate the distribution of electron charge on each atom within a molecule. mdpi.comacs.org This analysis, derived from NBO calculations, helps in understanding the electrostatic properties and bonding capabilities of the molecule. mdpi.comacs.org In studies of this compound derivatives, NPA has revealed how electronegative atoms like chlorine, oxygen, and nitrogen lead to an unequal distribution of electron density across the pyridine (B92270) and other aromatic rings. mdpi.com This charge distribution is crucial for the molecule's conformation and its interaction with other molecules. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and electronic transitions. aps.orgrsc.org It is particularly useful for calculating the absorption wavelengths in UV-Visible spectroscopy. researchgate.net In the context of this compound derivatives, TD-DFT calculations, often performed at the B3LYP/6-311G(d,p) level, are used to determine the energies of frontier molecular orbitals and to simulate electronic spectra. mdpi.comresearchgate.net The results from TD-DFT calculations generally show good agreement with experimental spectroscopic data, further validating the computational approach. acs.org

Quantum Theory of Atoms in Molecules (QT-AIM) Analysis

The Quantum Theory of Atoms in Molecules (QT-AIM) is a powerful theoretical framework that defines atoms and the bonds between them based on the topology of the electron density (ρ(r)), a quantum observable. wiley-vch.deamercrystalassn.org This approach allows for the rigorous characterization of chemical bonding, including weak non-covalent interactions that are crucial for molecular recognition and crystal packing. wiley-vch.de The analysis focuses on identifying bond critical points (BCPs), which are locations where the gradient of the electron density is zero. wiley-vch.de The properties at these points, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. A positive Laplacian indicates a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals forces), while a negative Laplacian signifies a shared-shell interaction (covalent bond). amercrystalassn.orgfip.org

Table 1: Representative Topological Parameters from QT-AIM Analysis for Hydrogen Bonds This table illustrates typical data obtained from a QT-AIM analysis for hydrogen bonds in similar molecular systems. The values are representative and serve to demonstrate the output of the analysis.

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Type Indicated |

|---|---|---|---|

| N-H···O | 0.025 | +0.085 | Strong Hydrogen Bond |

| O-H···N | 0.031 | +0.092 | Strong Hydrogen Bond |

| C-H···O | 0.009 | +0.030 | Weak Hydrogen Bond |

Hirshfeld Surface Analysis

Hirshfeld Surface (HS) analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmdpi.com It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting surface is color-mapped with various properties to highlight different aspects of the intermolecular environment. researchgate.net

Key properties mapped onto the Hirshfeld surface include:

d_norm : A normalized contact distance that is colored red for shorter (closer) contacts, white for contacts around the van der Waals separation, and blue for longer contacts. This map reveals the most significant intermolecular interactions. mdpi.com

Shape Index : This property helps to identify complementary hollows and bumps where molecules touch, which is characteristic of π-π stacking interactions. mdpi.com

Curvedness : This map indicates the flatness or sharpness of the surface, helping to delineate flat regions that are often involved in planar stacking. mdpi.com

Table 2: Percentage Contribution of Interatomic Contacts to the Hirshfeld Surface This table shows a representative breakdown of intermolecular contacts for a complex organic molecule, illustrating the quantitative output of Hirshfeld surface analysis. researchgate.net

| Interatomic Contact | Contribution (%) |

|---|---|

| H···H | 23.4% |

| H···Cl / Cl···H | 19.5% |

| H···C / C···H | 13.5% |

| H···N / N···H | 13.3% |

| C···C | 10.4% |

| H···O / O···H | 5.1% |

In Silico Evaluation of Drug-Likeness and ADMET Parameters

Before undertaking costly synthesis and biological testing, computational methods are used to predict the drug-like properties and pharmacokinetic profile of new chemical entities. This in silico screening involves calculating physicochemical properties to assess drug-likeness and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. rsc.orgnih.gov

Derivatives of this compound, such as 6-[(5-chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] biointerfaceresearch.comresearchgate.netthiazine, have been subjected to this type of analysis. biointerfaceresearch.comresearchgate.net The evaluation of drug-likeness is often based on established guidelines like Lipinski's Rule of Five and Veber's Rule. biointerfaceresearch.com These rules use simple molecular descriptors like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. biointerfaceresearch.comresearchgate.net Software tools like SwissADME are commonly used to perform these calculations and predict ADMET properties, such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. rsc.orgbiointerfaceresearch.com Studies showed that many of the synthesized derivatives complied with these rules, suggesting they possess favorable physicochemical profiles for further development. biointerfaceresearch.comresearchgate.net

Table 3: Predicted Drug-Likeness Parameters based on Lipinski's Rule of Five This table displays typical parameters evaluated for drug-likeness. Values are representative for a compound that adheres to the rules.

| Parameter | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | < 500 | ≤ 500 | Yes |

| LogP (Lipophilicity) | < 5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | < 5 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 | Yes |

Table 4: Predicted ADMET Profile for a Representative Compound This table outlines key pharmacokinetic parameters predicted through in silico modeling. rsc.orgnih.gov

| ADMET Parameter | Prediction |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| CYP450 2D6 Inhibitor | No |

| P-glycoprotein Substrate | No |

Docking Studies to Biological Targets (e.g., COX-1, COX-2, 5-LOX, FLAP)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a molecule (ligand) when bound to the active site of a target protein. d-nb.infonih.gov This method is crucial for understanding the potential mechanism of action of a drug candidate and for structure-based drug design.

For derivatives of this compound, docking studies have been performed to evaluate their potential as anti-inflammatory agents. researchgate.net The primary targets for this class of drugs are enzymes involved in the arachidonic acid cascade, which produces inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Key enzymes include cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the 5-lipoxygenase-activating protein (FLAP). researchgate.netd-nb.info While COX-1 is constitutive and involved in physiological functions, COX-2 is induced during inflammation, making it a desirable target. d-nb.info The concurrent inhibition of both COX-2 and 5-LOX is a modern therapeutic strategy to develop potent anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. bohrium.com

Docking studies for the most active derivatives of this compound revealed significant binding energies, particularly with 5-LOX and FLAP, indicating their potential to inhibit the leukotriene pathway. researchgate.net The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values suggesting stronger interactions. nih.gov These computational results help rationalize the biological activity of the compounds and guide the design of new, more potent inhibitors. researchgate.netnih.gov

Table 5: Representative Molecular Docking Scores for a Dual Inhibitor Candidate This table presents example docking scores (in kcal/mol) for a compound evaluated against key inflammatory enzyme targets. More negative scores indicate higher predicted binding affinity. nih.gov

| Biological Target | Docking Score (kcal/mol) |

|---|---|

| COX-1 | -7.5 |

| COX-2 | -9.1 |

| 5-LOX | -8.8 |

| FLAP | -8.5 |

Advanced Research Applications and Potential Impact

Medicinal Chemistry and Drug Discovery

The inherent chemical reactivity of the 6-Chloropyridin-2-ol nucleus, characterized by the presence of a chlorine atom and a hydroxyl group on the pyridine (B92270) ring, allows for facile structural modifications. This has enabled medicinal chemists to generate extensive libraries of derivative compounds for biological screening, leading to the identification of promising therapeutic leads. The pyridine scaffold itself is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to exhibit a broad range of pharmacological effects. Synthetic heterocyclic compounds, including those derived from pyridine, are at the forefront of research aimed at combating various diseases. mdpi.com

Development of New Therapeutic Agents

The development of new therapeutic agents from this compound is an active area of research. The core structure serves as a building block for more complex molecules with tailored biological activities. By introducing different functional groups and ring systems, scientists can fine-tune the pharmacological properties of the resulting compounds, enhancing their potency and selectivity for specific biological targets. This strategic approach to drug design has led to the discovery of derivatives with potential applications in treating a variety of conditions. Pyridine-based compounds are integral to many pharmaceuticals, highlighting the importance of this structural motif in drug development. mdpi.com

Antifungal Activities of Derivatives

Derivatives of this compound have demonstrated significant potential as antifungal agents. A notable example involves pyrimidine derivatives incorporating a (6-chloropyridin-3-yl)methyl moiety. These compounds have been synthesized and evaluated for their in vitro antifungal activity against a panel of fourteen phytopathogenic fungi. mdpi.com The results indicated that many of these derivatives possess potent fungicidal properties, with some showing greater efficacy than commercially available fungicides. mdpi.com

One particular study highlighted the antifungal activity of 2-[(6-Chloropyridin-3-yl)methyl]amino-4,6-dimethoxypyrimidine. mdpi.com The structure-activity relationship (SAR) studies revealed that modifications to the pyrimidine ring and the linker between the pyridine and pyrimidine moieties significantly influenced the antifungal potency. mdpi.com For instance, certain derivatives exhibited strong inhibition against Sclerotinia sclerotiorum, a highly destructive plant pathogen. mdpi.com

| Compound | Target Fungi | Inhibition (%) at 50 µg/mL | Reference |

| 4b | S. sclerotiorum | 40 | mdpi.com |

| 4c | S. sclerotiorum | 60 | mdpi.com |

| 4d | S. sclerotiorum | 66.7 | mdpi.com |

Furthermore, novel pyridobenzimidazole derivatives have been synthesized and shown to exhibit antifungal activity by inhibiting β-1,6-glucan synthesis, a crucial component of the fungal cell wall. nih.gov This mechanism of action suggests a promising avenue for the development of new antifungal drugs with a novel target.

Antibacterial Activities of Derivatives

The search for new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of this compound have been investigated for their potential antibacterial properties. For instance, a series of 2-chloroquinoline derivatives, which share a similar chlorinated heterocyclic core, were synthesized and screened for their in vitro antibacterial activity against various bacterial strains. annexpublishers.comresearchgate.net

While direct studies on this compound derivatives are emerging, related structures have shown promise. Pyrrolo-pyridine derivatives have been identified as a novel class of highly potent antibacterial agents. nih.gov One of the most active molecules from this class demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. nih.gov Additionally, copper(II) complexes incorporating pyridine-2,6-dicarboxylic acid have been synthesized and shown to possess good antibacterial activity against S. typhi and E. coli. researchgate.net

| Compound/Complex | Target Bacteria | Activity (Inhibition Zone in mm) | Reference |

| [Cu(DPA)(3-ppz)] | S. typhi | 13.67 | researchgate.net |

| [Cu(DPA)(4-ipz)] | S. typhi | 13.56 | researchgate.net |

| [Cu(DPA)(3-ppz)] | E. coli | 11.6 | researchgate.net |

| [Cu(DPA)(4-ipz)] | E. coli | 12.66 | researchgate.net |

| [Cu(DPA)(4-bpz)] | E. coli | 11.31 | researchgate.net |

These findings underscore the potential of pyridine-based compounds, including derivatives of this compound, in the development of new antibacterial therapies.

Anti-inflammatory Activities of Derivatives

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Pyridine and its derivatives have been explored for their anti-inflammatory potential. For instance, pyridazinone derivatives, which are structurally related to pyridinones, have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. nih.gov

Furthermore, pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. nih.gov A study on certain pyrimidine derivatives demonstrated their ability to selectively inhibit COX-2 over COX-1, suggesting a potential for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Flavonoids containing a hydroxyl group, similar to that in this compound, have also been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators. mdpi.com While direct studies on the anti-inflammatory properties of this compound derivatives are still developing, the activities of these related compounds suggest a promising area for future research.

Anticancer Properties of Analogs

The development of novel anticancer agents remains a high priority in medical research. Analogs of this compound have shown potential in this area. For example, a study on tetralin-6-yl-pyridine derivatives, which include 2-oxopyridine and 2-thioxopyridine moieties, revealed significant in vitro antitumor activity against human cervix (HeLa) and breast (MCF-7) cancer cell lines. nih.gov

One of the synthesized 2,6-dihaloarylchalcone derivatives demonstrated potent and broad-spectrum antitumor activity, with IC50 values of 3.5 µg/mL against HeLa cells and 4.5 µg/mL against MCF-7 cells. nih.gov The cyanopyridone and thioxopyridine derivatives also exhibited notable efficacy against the HeLa cell line. nih.gov

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 3a (2,6-dihaloarylchalcone) | HeLa | 3.5 | nih.gov |

| 3a (2,6-dihaloarylchalcone) | MCF-7 | 4.5 | nih.gov |

| 6a (cyanopyridone) | HeLa | 7.1 | nih.gov |

| 6b (cyanopyridone) | HeLa | 10.9 | nih.gov |

| 7a (thioxopyridine) | HeLa | 8.1 | nih.gov |

| 7b (thioxopyridine) | HeLa | 5.9 | nih.gov |

| 7c (thioxopyridine) | HeLa | 6.5 | nih.gov |

Furthermore, novel synthetic makaluvamine analogs, which contain a pyrroloquinoline core, have demonstrated potent in vitro cytotoxicity against various human cancer cell lines, inducing apoptosis and inhibiting cell growth and proliferation. nih.gov Ruthenium(II) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid have also shown substantial cytotoxic specificity towards cancer cells. rsc.org These findings highlight the potential of pyridine-based structures as a source of new anticancer drug candidates.

Acetylcholinesterase Realkylation Studies

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition by organophosphorus nerve agents can be fatal. The development of effective reactivators of inhibited AChE is a crucial area of medical countermeasure research. While specific studies on this compound derivatives for acetylcholinesterase realkylation are not yet prominent, the core pyridine structure is a key feature in many known AChE reactivators.

Current research focuses on quaternary oximes as reactivators. nih.gov However, there is an ongoing effort to develop non-quaternary reactivators and other novel chemical scaffolds that can effectively restore the function of the inhibited enzyme, particularly within the central nervous system. nih.gov The structural features of this compound, including its potential for modification to include an oxime group and its inherent ability to cross biological membranes, could make its derivatives interesting candidates for future research in the design of new and more effective acetylcholinesterase reactivators.

Agrochemical Applications

This compound is not typically applied directly as an active ingredient in agrochemical formulations. Instead, its significance in agriculture stems from its role as a degradation product or metabolite of other key pesticides. It is recognized as an intermediate in the breakdown pathway of 3,5,6-trichloro-2-pyridinol (TCP), which is the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.

Materials Science and Optoelectronic Applications

The unique electronic properties of the pyridine ring have made pyridine derivatives a versatile class of compounds for investigation in materials science, particularly in the field of optoelectronics.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications in optical switching, frequency conversion, and other photonic technologies. Organic molecules with π-conjugated systems and electron donor-acceptor groups can possess significant NLO properties.

While the broader family of pyridine derivatives has been investigated for NLO applications, specific research detailing the use of this compound as a primary component in NLO materials is not extensively documented in current scientific literature. The development of NLO materials often involves the synthesis of complex molecules where pyridine-like structures may serve as building blocks or core components. For instance, pyridine-centered chalcone derivatives have been synthesized and studied for their potential NLO applications. However, dedicated studies focusing on the intrinsic NLO properties of this compound itself are limited.

Dye Sensitizers in DSSC Applications

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizing dye adsorbed onto the surface of a wide-bandgap semiconductor to absorb sunlight. The properties of the dye, including its absorption spectrum and its ability to anchor to the semiconductor surface, are critical to the cell's efficiency.

Pyridine and its derivatives have been utilized as components in the molecular structure of dye sensitizers, often serving as anchoring groups to bind the dye to the titanium dioxide (TiO₂) photoanode. For example, organic sensitizers incorporating a pyridine ring as the anchoring group have been designed and synthesized for p-type DSSCs. researchgate.net Additionally, pyridine derivatives can be used as additives in the electrolyte of DSSCs to improve performance. researchgate.net However, specific research focused on the application of this compound as a dye sensitizer or a primary ligand in such dyes for DSSC applications is not prominent in the available literature. The exploration of new and cost-effective organic dyes is an ongoing area of research, and the potential of various pyridine-based structures continues to be of interest.

Environmental Remediation and Biodegradation Studies

The presence of this compound and its parent compounds in soil and water due to agricultural activities has led to research on its environmental fate and potential for bioremediation. Several studies have focused on isolating and characterizing microorganisms capable of degrading these chlorinated pyridinols.

Microbial degradation is considered a primary pathway for the detoxification and removal of these compounds from the environment. For example, the bacterial strain Micrococcus luteus ML has been shown to be capable of degrading this compound when provided as a sole source of carbon and energy. researchgate.net This strain was isolated from a stable 3,5,6-trichloro-2-pyridinol (TCP) degrading microbiota and demonstrated the ability to break down several related pyridinols. researchgate.net

Another bacterial strain, Cupriavidus sp. DT-1, has been characterized for its ability to degrade chlorpyrifos and TCP. The degradation pathway involves the hydrolysis of chlorpyrifos to TCP, which is then successively dechlorinated to intermediates including, ultimately, 2-pyridinol before the pyridine ring is cleaved. nih.gov This successive dechlorination suggests that intermediates like this compound are part of the breakdown sequence.

Fungal strains have also been identified as effective degraders. A strain of Cladosporium cladosporioides (Hu-01) was found to completely metabolize chlorpyrifos and its primary hydrolysis product, TCP. nih.govnih.gov During the biodegradation process, TCP was transiently observed but did not accumulate, indicating the fungus possesses the metabolic pathways for complete detoxification. nih.govnih.gov These studies highlight the potential of using specific microbial strains for the bioremediation of environments contaminated with chlorpyrifos and its chlorinated pyridine metabolites.

Below is a table summarizing findings from selected biodegradation studies:

| Microorganism Strain | Degraded Compound(s) | Key Findings |

| Micrococcus luteus ML | This compound, 3,5-dichloro-2-pyridone, 2-hydroxypyridine, TCP | Capable of utilizing this compound as a sole carbon and energy source. researchgate.net |

| Cupriavidus sp. DT-1 | Chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP) | Degrades TCP via successive dechlorination to 2-pyridinol. nih.gov |

| Cladosporium cladosporioides Hu-01 | Chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP) | Completely metabolizes chlorpyrifos and its hydrolysis product TCP. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Chloropyridin-2-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Inspect gloves before use and follow proper removal techniques to avoid contamination .

- Respiratory Protection : Use P95 (US) or P1 (EU) respirators for minor exposures; for higher protection, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges. Ensure compliance with NIOSH/CEN standards .

- Environmental Controls : Avoid drainage system contamination. Use local exhaust ventilation and store waste separately for professional disposal .

Q. What synthetic routes are available for preparing this compound, and how can reaction efficiency be optimized?

- Methodological Answer :

- Primary Route : React this compound with sodium hydrosulfide (NaSH) in refluxing DMF. Use a moderate excess of NaSH (~1.2 equivalents) to maximize yield. Isolate the product via vacuum filtration and dry under inert atmosphere .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust reflux time (typically 4–6 hours) based on intermediate stability. Purify via recrystallization from ethanol/water mixtures .

Q. How can researchers verify the identity and purity of this compound post-synthesis?

- Methodological Answer :

- Structural Confirmation : Use High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, complemented by H/C NMR to confirm substituent positions .

- Purity Assessment : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to detect trace impurities (<0.5%). Compare retention times with authentic standards .

Advanced Research Questions

Q. What analytical techniques are most effective for detecting trace impurities in this compound samples?

- Methodological Answer :

- Hyphenated Techniques : Use LC-MS/MS with electrospray ionization (ESI) for simultaneous quantification and structural identification of impurities. Set detection limits to 0.1% w/w .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify volatile byproducts. Cross-reference with GC-MS data for non-polar impurities .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer :

- Data Cross-Validation : Replicate experiments under standardized conditions (e.g., 760 mmHg for boiling point measurements). Use NIST-validated reference materials for calibration .

- Statistical Analysis : Apply multivariate regression to identify variables (e.g., solvent polarity, humidity) causing divergence in properties like solubility or melting point .

Q. What strategies can be employed to study the catalytic applications of this compound derivatives in organic synthesis?

- Methodological Answer :

- Ligand Design : Synthesize metal complexes (e.g., Rh or Ir) by reacting 6-mercaptopyridin-2-ol (derived from this compound) with transition metal salts. Characterize using X-ray crystallography and cyclic voltammetry .

- Activity Screening : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) and activation energies with control ligands .

Data Contradiction and Stability Analysis

Q. How can researchers resolve conflicting data on the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to stress conditions (40°C/75% RH for 6 months). Monitor degradation via HPLC and FTIR. Use Arrhenius modeling to predict shelf life .

- Comparative Table :

| Condition | Degradation Products Detected | Analytical Method | Reference |

|---|---|---|---|

| 25°C (ambient) | None | HPLC | |

| 40°C/75% RH | Chloropyridine isomers | LC-MS |

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical data sharing while protecting intellectual property in this compound research?

- Methodological Answer :

- De-Identification : Apply "de facto anonymization" to datasets by removing synthetic routes or spectral raw data. Use controlled-access repositories (e.g., EOSC) for public sharing .

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in supplementary materials. Cite original methodologies from peer-reviewed sources (e.g., Beilstein Journal protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.